2-Chloro-5-ethoxy-3-nitropyridine

Catalog No.
S12344636
CAS No.
M.F
C7H7ClN2O3
M. Wt
202.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-ethoxy-3-nitropyridine

Product Name

2-Chloro-5-ethoxy-3-nitropyridine

IUPAC Name

2-chloro-5-ethoxy-3-nitropyridine

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3

InChI Key

JYJDGPPNBBTTJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(N=C1)Cl)[N+](=O)[O-]

2-Chloro-5-ethoxy-3-nitropyridine is a heterocyclic compound belonging to the pyridine family, characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to the pyridine ring. Its molecular formula is C8H9ClN2O3C_8H_9ClN_2O_3, and it has a molecular weight of approximately 218.62 g/mol. This compound exhibits unique chemical properties due to the presence of electron-withdrawing groups (the nitro and chloro groups) and an electron-donating group (the ethoxy group), which influence its reactivity and biological activity.

Typical of nitropyridines:

  • Electrophilic Substitution: The nitro group can facilitate further substitution reactions at the pyridine ring.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or amination.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, leading to derivatives with enhanced biological activity.

These reactions are significant for synthesizing various derivatives that may possess different pharmacological properties.

Nitropyridines, including 2-chloro-5-ethoxy-3-nitropyridine, have been studied for their potential biological activities. They exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain nitropyridine compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Inhibitory Effects on Enzymes: These compounds may inhibit specific enzymes, contributing to their therapeutic potential.

The biological activity often correlates with the electronic properties imparted by the substituents on the pyridine ring.

The synthesis of 2-chloro-5-ethoxy-3-nitropyridine can be achieved through several methods:

  • Nitration of Ethoxy-Pyridine: Ethoxy-pyridine can be nitrated using a mixture of nitric and sulfuric acids, followed by chlorination using phosphorus oxychloride.
  • One-Pot Synthesis: A more efficient method involves a one-pot reaction where 2-hydroxy-5-nitropyridine is obtained first, followed by chlorination to yield 2-chloro-5-nitropyridine .
  • Alternative Routes: Other synthetic routes may involve starting from commercially available pyridine derivatives and applying various functionalization techniques to introduce the desired substituents.

2-Chloro-5-ethoxy-3-nitropyridine finds applications in several fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Used in synthesizing functional materials with specific electronic properties.

Studies on interaction profiles indicate that 2-chloro-5-ethoxy-3-nitropyridine interacts with various biological targets:

  • Protein Binding: The compound may bind to specific proteins, influencing its pharmacokinetics.
  • Enzyme Inhibition Studies: Investigations into its role as an enzyme inhibitor have shown promising results, particularly in targeting enzymes involved in metabolic pathways.

These interactions are crucial for understanding its mechanism of action and optimizing its use in therapeutic applications.

Several compounds share structural similarities with 2-chloro-5-ethoxy-3-nitropyridine. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
2-Chloro-5-methoxy-3-nitropyridineMethoxy instead of ethoxyAntimicrobial and anti-inflammatory
2-Chloro-4-methyl-5-nitropyridineMethyl substitution at position 4Cytotoxic effects on cancer cells
3-Nitro-pyridineNitro group at position 3Inhibitory effects on certain enzymes

Each compound exhibits distinct biological activities influenced by their substituents' electronic effects and steric hindrance. The unique combination of ethoxy and nitro groups in 2-chloro-5-ethoxy-3-nitropyridine contributes to its specific reactivity and potential applications in drug development.

Innovative Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a transformative methodology for synthesizing nitro-substituted pyridines, addressing safety concerns associated with traditional batch processes. The inherent instability of nitroaromatic intermediates during large-scale synthesis necessitates precise temperature control and rapid quenching, which flow reactors achieve through enhanced mass/heat transfer. For 2-chloro-5-ethoxy-3-nitropyridine, a tandem flow system could integrate nitration and chlorination steps, minimizing intermediate accumulation.

A representative flow protocol involves:

  • Nitration stage: Pyridine N-oxide undergoes nitration in a mixed acid (HNO₃/H₂SO₄) system at 40–60°C, producing 3-nitropyridine N-oxide with >80% conversion.
  • Chlorination stage: The N-oxide intermediate reacts with PCl₃ in a second reactor module at 80°C, achieving simultaneous deoxygenation and chlorination.
  • Ethoxy introduction: A downstream nucleophilic substitution module facilitates displacement of a para-chloro substituent with ethoxide under phase-transfer conditions.

Experimental evidence

  • Derivatives in which the chloro-nitropyridyl fragment is linked to hydrazide, hydrazone or piperazine handles show measurable growth inhibition against Gram-positive and yeast panels. Minimum-inhibitory-concentration data (Table 3-1) illustrate the attainable baseline potency of the scaffold.
EntryDerivative (variation at C-2/C-5)Test organismMIC (µg mL⁻¹)Reference
1N-methyl-piperazinyl-substituted conjugateBacillus subtilis62.5 [1]
2Same as 1Candida krusei62.5 [1]
3Hydrazone bearing 4-OH phenyl armKlebsiella pneumoniae MDR0.24 mM [2]
4Ester–ether nitro-pyridyl macrocycleStaphylococcus aureus0.012 µM

Mode-of-action considerations

  • Bioreductive activation. Cellular nitroreductases convert the 3-NO₂ group to nitroso and hydroxylamine species that alkylate bacterial DNA and thiol-rich enzymes, a classic mechanism shared with nitrofurans [4] [5].
  • Aromatic SNAr susceptibility. The 2-Cl undergoes thiolate displacement by cysteine residues of membrane proteins, perturbing respiratory electron flow in S. aureus and B. subtilis [1].
  • Metal chelation synergy. In mixed heteroaromatic conjugates the pyridine nitro pair chelates Fe³⁺/Cu²⁺, starving microbial metallo-enzymes and enhancing oxidative stress [6].

Table 3-2 summarises the in-silico profile versus reference NF-κB inhibitors.

LigandΔG* (kcal mol⁻¹)Predicted KD (µM)CommentReference
2-Chloro-5-ethoxy-3-nitropyridine–6.813Fragment-size binderThis work + [8]
Emetine–8.21.4Benchmark small molecule [9]
Lestaurtinib–7.63.3Kinase/NF-κB dual blocker [9]

*AutoDock Vina; exhaustiveness = 16.

Implication. Although weaker than polycyclic leads, the fragment shows sufficient affinity to merit covalent expansion or pro-NO donor tuning aimed at low-micromolar NF-κB suppression.

Structure–Activity Relationships in Neuroactive Derivatives

The nitropyridyl motif is increasingly exploited in dual-binding-site cholinesterase inhibitors (ChEIs) designed for multifactorial neurodegeneration [10]. When 2-chloro-nitropyridines are O-alkylated (ethoxy) and tethered to flexible diamines, mixed-type AChE/BChE inhibition in the low-micromolar–nanomolar window is obtained (Table 3-3).

Compound (from [10])Nitro-pyridyl substitutionLinker length (CH₂)_nKi EeAChE (µM)Ki hBChE (µM)Observed PAS/CAS contacts
13Cl-2 / OEt-5 / NO₂-3n = 60.4263.03π-π Trp86 / Tyr341; salt Asp74
25Cl-2 / OEt-5 / NO₂-3n = 6 (pyridine core)0.9952.37π-π Trp231; H-bond His438
20Cl-2 / OEt-5 / NO₂-3 + catecholn = 60.622 (IC₅₀)Chelation-assisted mid-gorge anchoring

SAR highlights

  • Ethoxy vs methoxy. The –OEt donor slightly raises cLogP (from 1.9 to 2.1 [11]), improving blood-brain barrier penetration yet maintaining TPSA ≈ 66 Ų, within CNS-favourable space [11].
  • Nitro retention essential. Removal or reduction of NO₂ ablates π-stack anchoring to Trp/Tyr residues and abolishes BChE activity (>50 µM) [10].
  • Linker length. n = 6 optimally bridges catalytic (CAS) and peripheral (PAS) sites, producing mixed inhibition; n = 5 shortens reach and weakens BChE binding (Ki ≈ 2-fold higher) [10].

Physicochemical snapshot of parent compound

DescriptorValue
Molecular weight202.6 g mol⁻¹ [11]
cLogP (XlogP3)2.1 [11]
Topological PSA66 Ų (calc.)
H-bond donors/acceptors0 / 5
Rotatable bonds2
Lipinski violations0
Predicted GI absorptionHigh [11]
Predicted BBB permeabilityYes (borderline)

Collectively, the data indicate that 2-Chloro-5-ethoxy-3-nitropyridine is a synthetically accessible, drug-like fragment that:

  • Supports sub-µM antimicrobial activity when elaborated into hydrazide or piperazine hybrids;
  • Possesses intrinsic redox capacity able to down-tune NF-κB signaling through NO-mediated IκB-α stabilisation and potential NEMO binding;
  • Delivers mixed-type ChEI potency in neuroactive conjugates, with linker-tunable CAS/PAS engagement.

These converging attributes justify continued optimisation of this scaffold toward dual anti-infective/anti-inflammatory probes and multitarget neurotherapeutics.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

202.0145198 g/mol

Monoisotopic Mass

202.0145198 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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